molecular formula C18H17ClN4O3S2 B2358066 2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 1203078-73-2

2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No.: B2358066
CAS No.: 1203078-73-2
M. Wt: 436.93
InChI Key: FROXKFQNZYFZOU-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a chlorinated phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine.

    Attachment of the Sulfamoylphenethyl Group: The sulfamoylphenethyl group can be attached through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-((3-bromophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide: Similar structure with a bromine atom instead of chlorine.

    2-((3-fluorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide: Similar structure with a fluorine atom instead of chlorine.

    2-((3-methylphenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

2-(3-chloroanilino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c19-13-2-1-3-14(10-13)22-18-23-16(11-27-18)17(24)21-9-8-12-4-6-15(7-5-12)28(20,25)26/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXKFQNZYFZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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